molecular formula C5H8N4O2 B052091 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide CAS No. 111375-25-8

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

Cat. No. B052091
M. Wt: 156.14 g/mol
InChI Key: IYCFIZNNSUHJFR-UHFFFAOYSA-N
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Description

"3-Amino-5-methoxy-1H-pyrazole-4-carboxamide" is a versatile chemical compound that has been explored in the synthesis of various derivatives due to its potential in pharmaceutical and chemical research. This compound serves as a key intermediate in the synthesis of pyrazole and pyrazolopyrimidine derivatives with potential biological activities.

Synthesis Analysis

The synthesis of "3-Amino-5-methoxy-1H-pyrazole-4-carboxamide" and its derivatives involves multi-step reactions. For example, the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol has been reported to yield 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, indicating a method of synthesizing similar compounds (Hassan, Hafez, & Osman, 2014).

Molecular Structure Analysis

Structural characterization of similar pyrazole derivatives has been conducted using NMR, mass spectra, FT-IR, UV–Visible, and single crystal X-ray diffraction studies. These studies provide insights into the molecular geometries and electronic structures, essential for understanding the compound's reactivity and interaction with biological targets. For instance, novel pyrazole derivatives have been characterized to confirm the three-dimensional structure, providing a basis for molecular structure analysis of "3-Amino-5-methoxy-1H-pyrazole-4-carboxamide" (Kumara et al., 2018).

Chemical Reactions and Properties

The compound's reactivity has been explored in the synthesis of pyrazolo[1,5-a]pyrimidines and Schiff bases, demonstrating its versatility in forming various chemical structures. The reactions typically involve condensation with acetylacetone or arylidenemalononitriles, leading to a range of pyrazolopyrimidine derivatives with different substituents (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for the compound's application in chemical synthesis and drug formulation. Studies on similar compounds have utilized techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess their thermal stability and physical behavior under various conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and potential for forming hydrogen bonds, are fundamental for understanding the compound's interactions in biological systems and chemical reactions. For example, the study of pyrazole derivatives' synthesis, structure, and antibacterial evaluation reveals insights into the compound's chemical behavior and its potential application in developing new antimicrobial agents (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Scientific Research Applications

AMPK Activation and its Effects

One of the closely related compounds, 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), has been widely used as an AMPK activator in the study of metabolism and cancer pathogenesis. Initially thought to act solely through AMPK activation, it is now understood that AICAr has several AMPK-independent effects. This has implications for the interpretation of studies using AICAr, highlighting the complexity of its action beyond AMPK activation in metabolism, hypoxia, exercise, nucleotide synthesis, and cancer research (Visnjic et al., 2021).

Pyrazolo[1,5-a]pyrimidines Structure Assignment

The synthesis and structural assignment of pyrazolo[1,5-a]pyrimidines have been a focus due to their significance in regio-orientation and regioselectivity with 1,3-bielectrophilic reagents. This has clarified the importance of regio-orientation in reactions of 3(5)-aminopyrazoles, addressing controversies in literature and offering insights into the synthetic chemistry of this class of compounds (Mohamed & Mahmoud, 2019).

Synthesis of Pyrazole Heterocycles

The pyrazole moiety is a pharmacophore in many biologically active compounds, used extensively as synthons in organic synthesis. Pyrazoles have been synthesized with various bioactivities like anticancer, analgesic, anti-inflammatory, and antiviral properties. The review by Dar and Shamsuzzaman (2015) outlines the synthesis methods and the biological activities of pyrazole derivatives, emphasizing their role in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Pyrazolines in Therapeutic Applications

Research on pyrazoline derivatives has shown a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antidepressant, and anticancer activities. These compounds serve as important scaffolds for developing new therapeutic agents, underscoring the versatility and potential of pyrazoline-based compounds in drug discovery (Shaaban et al., 2012).

Pyrazolo[1,5-a]pyrimidine in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged structure in drug discovery, offering a wide range of medicinal properties. This review by Cherukupalli et al. (2017) focuses on synthetic strategies and significant biological properties, including SAR studies, of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential as drug candidates (Cherukupalli et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

Aminopyrazoles, including “3-Amino-5-methoxy-1H-pyrazole-4-carboxamide”, have large therapeutic potential . They are of great interest to the academic community and industry for the design of new pyrazole-based compounds . In particular, the most relevant results have been obtained for anticancer/anti-inflammatory compounds .

properties

IUPAC Name

3-amino-5-methoxy-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCFIZNNSUHJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NN1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262600
Record name 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

CAS RN

111375-25-8
Record name 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111375-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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